![molecular formula C8H7IN2 B582186 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-15-6](/img/structure/B582186.png)
2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
“2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C8H7IN2 . It is a solid substance and is part of the class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolo[2,3-b]pyridine core with an iodine atom at position 2 and a methyl group at position 5 .Physical And Chemical Properties Analysis
“2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine” is a solid substance . Its molecular weight is 258.06 .Scientific Research Applications
- Anticancer Agents : Studies have explored derivatives of this compound as potential anticancer agents. Their ability to interfere with cancer cell growth and metastasis has been of interest .
- Protein Modification : Researchers have functionalized proteins using this compound to study protein-protein interactions and cellular pathways .
Medicinal Chemistry and Drug Development
Chemical Biology and Bioconjugation
Pharmacology and Neurobiology
Mechanism of Action
Target of Action
2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine primarily targets the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for anticancer therapies.
Mode of Action
This compound acts as an inhibitor of FGFRs. It binds to the ATP-binding site of the receptor’s tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . By inhibiting FGFR activity, the compound disrupts the signaling required for tumor growth and survival.
Biochemical Pathways
The inhibition of FGFRs by 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine affects several key signaling pathways:
- PLCγ Pathway : This pathway is involved in cell motility and invasion. Inhibition reduces the metastatic potential of cancer cells .
Pharmacokinetics
The pharmacokinetics of 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine include its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling proteins, resulting in reduced cell proliferation and increased apoptosis. At the cellular level, this translates to inhibited tumor growth, reduced metastatic potential, and increased sensitivity to other anticancer therapies .
Action Environment
The efficacy and stability of 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine can be influenced by various environmental factors:
- Presence of Other Compounds : Co-administration with other drugs can affect its metabolism and efficacy, either through competitive inhibition or induction of metabolic enzymes .
Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
properties
IUPAC Name |
2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-6-3-7(9)11-8(6)10-4-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCIAOFNHZOPMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC(=C2)I)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855743 |
Source
|
Record name | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1227270-15-6 |
Source
|
Record name | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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